
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an iodine atom, a methoxypropyl group, and a methyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide typically involves the iodination of a thiophene derivative followed by the introduction of the methoxypropyl and methyl groups. The reaction conditions often include the use of iodine or iodinating agents, solvents like dichloromethane or acetonitrile, and catalysts such as copper or palladium complexes. The reaction is usually carried out under reflux conditions to ensure complete iodination and substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organometallic reagents in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Azides, nitriles, organometallic derivatives.
科学研究应用
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various thiophene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, including conductive polymers and organic semiconductors. It is also used in the production of dyes and pigments.
作用机制
The mechanism of action of 5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The presence of the iodine atom and the methoxypropyl group enhances its binding affinity and specificity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through various biochemical pathways.
相似化合物的比较
Similar Compounds
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
- 5-iodo-N-(3-methoxypropyl)-2,6-dimethylpyrimidin-4-amine
Uniqueness
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide is unique due to its specific structural features, including the thiophene ring, iodine atom, and methoxypropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
属性
分子式 |
C10H14INO2S |
|---|---|
分子量 |
339.20 g/mol |
IUPAC 名称 |
5-iodo-N-(3-methoxypropyl)-N-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H14INO2S/c1-12(4-3-5-14-2)10(13)8-6-9(11)15-7-8/h6-7H,3-5H2,1-2H3 |
InChI 键 |
FJPDHHULDGCGSQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCOC)C(=O)C1=CSC(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



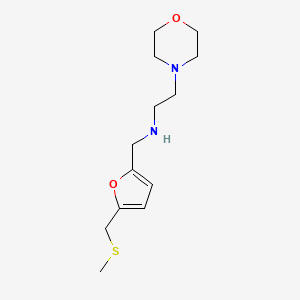
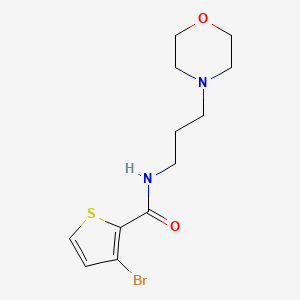

![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
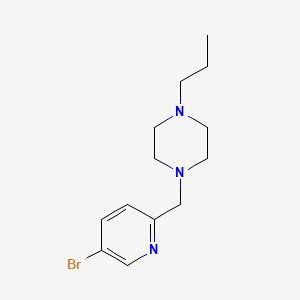

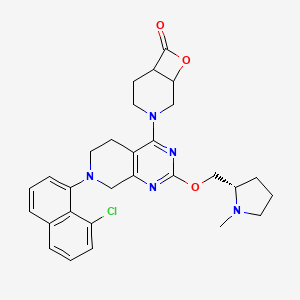
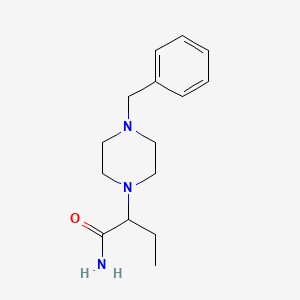
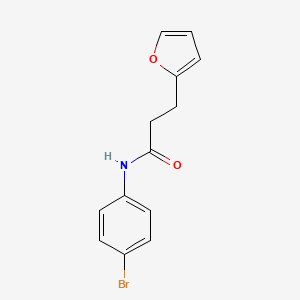

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)


